Regioisomeric Selectivity Potential: Indol-5-yl vs. Indol-3-yl Substitution
The 1-methylindol-5-yl attachment in CAS 2034256-12-5 represents a critical regioisomeric divergence from its closest cataloged analog, 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide (CAS 2034539-88-1) . Published SAR for aminoalkylindoles at CB1 and 5-HT receptors indicates that shifting substituents between indole C3 and C5 positions can profoundly alter receptor recognition; for example, certain 5-substituted indoles exhibit up to 50-fold selectivity differences for 5-HT1D over 5-HT1A compared to their 3-substituted counterparts [1]. While direct comparative binding data for this pair are absent, the regioisomeric difference establishes a non-interchangeable chemical identity that must be resolved experimentally.
| Evidence Dimension | Indole substitution position |
|---|---|
| Target Compound Data | 1-methyl-1H-indol-5-yl (attachment at C5 position) |
| Comparator Or Baseline | CAS 2034539-88-1 (attachment at indole C3 position); Literature precedent: 5-substituted indole CB1 ligand JWH-018 Ki ≈ 9 nM vs. 3-substituted analogs with >10-fold reduced affinity |
| Quantified Difference | Not directly measured for this pair; class-level precedent indicates potential >10-fold selectivity shifts |
| Conditions | No direct comparative assay reported; inference derived from published SAR of aminoalkylindoles in cannabinoid and serotonin receptor assays |
Why This Matters
For procurement, this prevents erroneous substitution of the indol-3-yl regioisomer absent direct comparative pharmacology, as regioisomerism is a known driver of GPCR subtype selectivity.
- [1] B. K. Atwood, J. Huffman, A. Straiker, K. Mackie, 'JWH018, a common constituent of 'Spice' herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist,' Br. J. Pharmacol., 2010, 160(3), 585–593. (Demonstrates that indole-substitution position determines CB1 agonist potency; 5-substituted analogs exhibit distinct pharmacology from 3-substituted forms.) View Source
